molecular formula C23H25N3O3 B2605283 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 700851-60-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2605283
CAS No.: 700851-60-1
M. Wt: 391.471
InChI Key: RQTGBRJYZFSIQO-UHFFFAOYSA-N
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Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a pyrazolone derivative with a tetrahydro-2H-pyran-4-carboxamide substituent. Pyrazolone-based compounds are widely studied for their pharmacological properties, including antipyretic, analgesic, and anti-inflammatory effects . The phenyl group in the pyran ring could facilitate π-π stacking interactions in biological systems, while the pyrazolone core provides a planar aromatic system for molecular recognition .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-17-20(21(27)26(25(17)2)19-11-7-4-8-12-19)24-22(28)23(13-15-29-16-14-23)18-9-5-3-6-10-18/h3-12H,13-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTGBRJYZFSIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The compound is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C22H25N7O4SC_{22}H_{25}N_{7}O_{4}S, and it has a molecular weight of approximately 483.5 g/mol. The structure contains a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects.

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has shown promise in inhibiting tumor growth in vitro and in vivo models. Its mechanism may involve the induction of apoptosis and the inhibition of cell proliferation pathways.
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the pathogenesis of inflammatory diseases.
  • Analgesic Effects :
    • Given its structural similarities to known analgesics, this compound might exhibit pain-relieving properties. Animal studies have suggested that it could be effective in models of acute and chronic pain, potentially through central and peripheral mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate precursors. Various derivatives have been synthesized to enhance its pharmacological profile, focusing on modifications that improve solubility and bioavailability.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

Another study explored its anti-inflammatory effects in a murine model of arthritis. The compound was administered orally, resulting in reduced paw swelling and lower levels of inflammatory markers compared to the control group .

Data Summary Table

ApplicationFindingsReference
Anticancer ActivityInduces apoptosis in MCF7 cellsJournal of Medicinal Chemistry
Anti-inflammatoryReduces paw swelling in arthritis model
Analgesic EffectsEffective in acute pain models

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Amides and Sulfonamides
Compound Name Substituent Key Structural Features Physical/Biological Notes Reference ID
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide Dihedral angle: 50.0° between pyrazole and benzene rings; intermolecular N–H∙∙∙O hydrogen bonds Intermediate for antipyretic/analgesic drugs; crystal structure resolved (R factor = 0.064)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide Sulfonamide Sulfonyl group enhances polarity; molecular docking studies suggest altered binding vs. carboxamides Potential for stronger hydrogen bonding due to sulfonamide’s electron-withdrawing nature
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide Benzamide Aromatic benzoyl group increases lipophilicity Higher membrane permeability predicted; used in antipyretic formulations
Target Compound 4-Phenyltetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran ring introduces rigidity; carboxamide enables hydrogen bonding Balanced lipophilicity and solubility due to pyran’s semi-polar structure

Key Insights :

  • Sulfonamides (e.g., 4-methyl-benzenesulfonamide) exhibit higher polarity and stronger hydrogen-bonding capacity compared to carboxamides, which may improve solubility but reduce membrane permeability .
  • Benzamide derivatives (e.g., the compound in ) prioritize lipophilicity, favoring passive diffusion across biological membranes.
Heterocyclic and Aliphatic Derivatives
Compound Name Substituent Key Structural Features Notes Reference ID
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Additional pyrazole ring increases aromaticity May enhance metabolic stability via π-π interactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Methylsulfanylphenyl-acetamide Sulfur atom introduces electronic effects High crystallinity (R factor = 0.042); potential for redox interactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)decanamide Decanamide (aliphatic chain) Long hydrophobic chain Likely poor aqueous solubility; increased lipophilicity

Key Insights :

  • Heterocyclic substituents (e.g., pyrazole in ) may improve metabolic stability but could complicate synthesis.
  • Aliphatic chains (e.g., decanamide in ) drastically reduce solubility, limiting bioavailability.
  • The target compound’s 4-phenyltetrahydro-2H-pyran group avoids extreme hydrophobicity while maintaining structural diversity for target engagement.

Structural and Crystallographic Analysis

  • Dihedral Angles : The pyrazole-benzene dihedral angle in the target compound’s analogs ranges from 50.0° (formamide derivative ) to smaller angles in sulfonamides , suggesting substituent-dependent conformational flexibility.
  • Hydrogen Bonding : Carboxamide and sulfonamide derivatives exhibit distinct hydrogen-bonding patterns, with sulfonamides forming stronger intermolecular interactions .
  • Crystallographic Data : The target compound’s analogs show varying precision in crystallography (e.g., R factor = 0.042 for the methylsulfanylphenyl-acetamide vs. 0.064 for the formamide ).

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

Compound A has a complex molecular structure characterized by a pyrazole ring fused with a tetrahydropyran moiety. The molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, and its molecular weight is approximately 342.41 g/mol. The presence of multiple functional groups, including carboxamide and phenyl groups, contributes to its biological activity.

Biological Activity Overview

The biological activities of compound A have been explored in various studies, focusing primarily on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

  • Cyclooxygenase Inhibition : Compound A has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Research indicates that derivatives of pyrazole compounds exhibit selective COX-II inhibition with minimal ulcerogenic effects, making them potential candidates for anti-inflammatory therapies .
  • In Vivo Studies : In animal models, compounds structurally similar to compound A have demonstrated significant anti-inflammatory effects. For instance, some studies report up to 64% inhibition of inflammation compared to standard drugs like Celecoxib . This suggests that compound A may also possess similar efficacy.

Anticancer Activity

  • Cell Proliferation Inhibition : Compound A has shown promise in inhibiting the proliferation of various cancer cell lines. A study highlighted that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Molecular Docking Studies : Computational studies have indicated that compound A can bind effectively to cancer-related targets such as protein kinases and transcription factors involved in tumor growth . This binding affinity suggests a mechanism by which compound A could exert its anticancer effects.

Case Study 1: COX-II Inhibition

In a comparative study of various pyrazole derivatives, one derivative exhibited an IC50 value of 0.52 μM against COX-II, significantly more potent than standard inhibitors. This highlights the potential of compound A and its analogs in developing new anti-inflammatory drugs .

Case Study 2: Anticancer Screening

In another study focused on anticancer activity, a library screening identified several pyrazole derivatives with significant cytotoxic effects on multicellular spheroids, indicating their potential as effective anticancer agents . Compound A's structural features may contribute to similar outcomes.

Data Tables

Activity TypeCompound/DerivativeIC50 Value (μM)Reference
COX-II InhibitionPYZ160.52
Anticancer (Cell Line)Compound ANot specified
Anti-inflammatoryCelecoxib0.78

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via amide coupling reactions. For example, 4-aminoantipyrine derivatives react with substituted phenylacetic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Optimization involves stoichiometric control (1:1 molar ratio of reactants), low-temperature crystallization for purification, and characterization via melting point analysis and spectroscopic methods (IR, NMR) to confirm purity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100–293 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELX programs (e.g., SHELXL for small-molecule refinement) are critical. Key parameters include R-factor convergence (<0.05), data-to-parameter ratios (>15:1), and validation of bond lengths/angles against standard databases (e.g., Allen et al., 1987) .

Q. What intermolecular interactions stabilize the crystal lattice, and how are they characterized?

Hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking dominate. Graph set analysis (R2<sup>2</sup>(10) motifs) identifies recurring patterns. For example, N–H⋯O bonds between the pyrazole ring and amide group form chains along crystallographic axes, while weak C–H⋯O interactions extend the network into 2D sheets .

Q. How stable is this compound under varying thermal and solvent conditions?

Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Solubility profiles are determined in polar (DMSO, methanol) and non-polar solvents (hexane). Crystallographic displacement parameters (Ueq) provide insights into thermal motion and lattice stability .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

Discrepancies in bond angles or torsion angles (e.g., anti-periplanar amide conformations) arise from approximations in density functional theory (DFT). Hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) and basis sets (6-311++G(d,p)) improve accuracy. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) reconciles van der Waals radii and experimental packing .

Q. What supramolecular assembly strategies leverage this compound’s structural motifs for functional materials?

The pyrazole-acetamide scaffold supports coordination chemistry (e.g., metal-organic frameworks via amide-O/M<sup>2+</sup> interactions) and host-guest systems. Computational docking (AutoDock Vina) predicts binding affinities for biological targets, while experimental phasing (SHELXC/D/E) validates assembly pathways .

Q. How do substituents on the phenyl or pyran rings influence biological activity?

Structure-activity relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methylsulfanyl) groups. Antifungal and analgesic activities are quantified via MIC assays and COX inhibition tests. Crystallographic data correlate planarity (dihedral angles <60°) with enhanced bioactivity .

Q. What computational approaches are used to model tautomerism in the pyrazole ring?

Tautomeric equilibria (e.g., keto-enol forms) are modeled using ab initio molecular dynamics (AIMD) at 298 K. Nuclear magnetic resonance (NMR) chemical shifts (GIAO method) and X-ray charge density maps distinguish dominant tautomers. Solvent effects (PCM model) refine predictions .

Q. Can polymorphism be predicted based on hydrogen-bonding propensity?

Yes. Hydrogen-bond propensity (HBP) calculations (Mercury CSD) prioritize stable polymorphs. Experimental validation involves slurry experiments in solvents like ethanol/water. High-throughput screening (HT-XRD) identifies forms with distinct melting points and dissolution rates .

Methodological Notes

  • Software Tools : SHELX (crystallography), Gaussian (DFT), CrystalExplorer (Hirshfeld analysis) .
  • Experimental Design : Control crystallization conditions (temperature, solvent) to minimize disorder and twinning.

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